1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form 2,3-dichlorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may interact with enzymes involved in cell wall synthesis or protein synthesis, disrupting the normal functioning of the microbial cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
1-(2,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine: A similar triazole derivative with a different substitution pattern on the benzyl group.
Uniqueness
1-(2,3-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dichlorobenzyl group enhances its antimicrobial activity compared to other triazole derivatives.
Properties
Molecular Formula |
C9H8Cl2N4 |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-1-2-6(9(7)11)4-15-5-8(12)13-14-15/h1-3,5H,4,12H2 |
InChI Key |
OWNAMTDPMYQQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(N=N2)N |
Origin of Product |
United States |
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